molecular formula C9H8Cl3NO B2629995 2-chloro-N-(2,4-dichlorophenyl)propanamide CAS No. 379254-94-1

2-chloro-N-(2,4-dichlorophenyl)propanamide

Cat. No.: B2629995
CAS No.: 379254-94-1
M. Wt: 252.52
InChI Key: PSIZZOYREZKCCO-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dichlorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.53 g/mol . It is characterized by the presence of a chloro group and a dichlorophenyl group attached to a propanamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dichlorophenyl)propanamide typically involves the reaction of 2,4-dichloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-chloro-N-(2,4-dichlorophenyl)propanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dichlorophenyl)acetamide
  • 2-chloro-N-(2,4-dichlorophenyl)butanamide
  • 2-chloro-N-(2,4-dichlorophenyl)pentanamide

Uniqueness

2-chloro-N-(2,4-dichlorophenyl)propanamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chloro and dichlorophenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-chloro-N-(2,4-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIZZOYREZKCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037477
Record name 2-Chloro-N-(2,4-dichloro-phenyl)-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-94-1
Record name 2-Chloro-N-(2,4-dichloro-phenyl)-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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